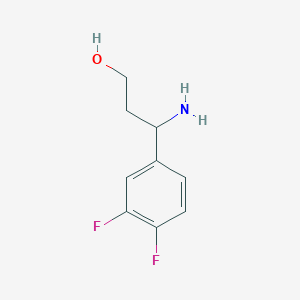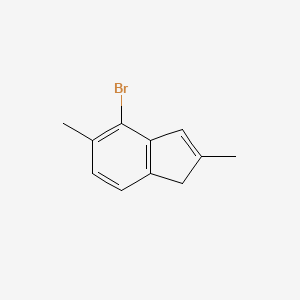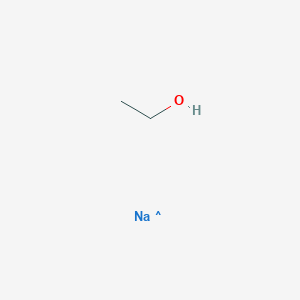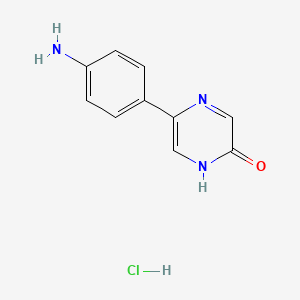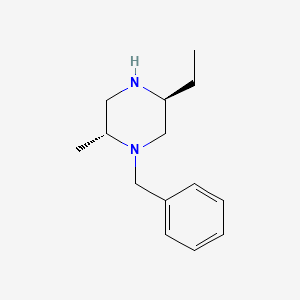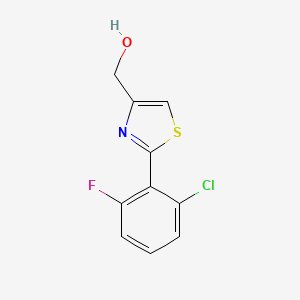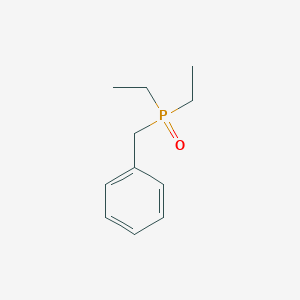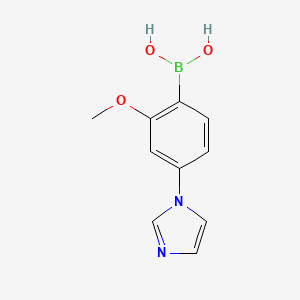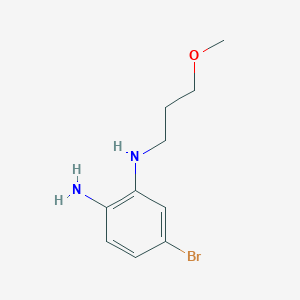
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
Vue d'ensemble
Description
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom at the 4-position and a 3-methoxypropyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:
Alkylation: The attachment of the 3-methoxypropyl group to one of the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
- 3-bromo-1-N-methylbenzene-1,2-diamine
- 4-bromo-2-methoxybenzene-1,2-diamine
Uniqueness
5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the specific positioning of the bromine atom and the methoxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
4-bromo-2-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2O/c1-14-6-2-5-13-10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
Clé InChI |
ORHYZXYDEJCEKJ-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=C(C=CC(=C1)Br)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
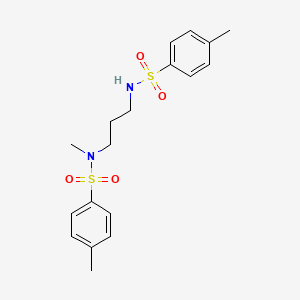
![6-Nitro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8625226.png)
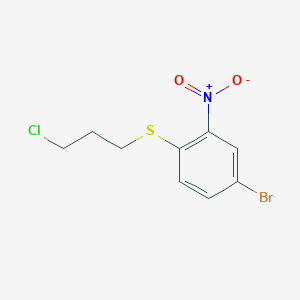
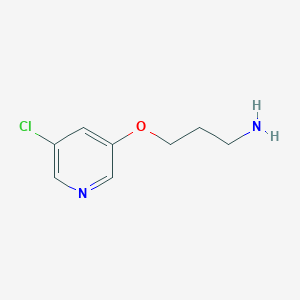
![2-[(7-Aminoheptyl)amino]ethan-1-ol](/img/structure/B8625263.png)
